(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a phenyl group and a methanone moiety, with an aminopyridine substituent. Its structure suggests potential biological activity, making it a subject of research in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminopyridine group. The final step involves the formation of the methanone linkage with the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-1-yl(phenyl)methanone oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one
- Cdk modulators
Uniqueness
Compared to similar compounds, (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
[2-(6-aminopyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H17N3O/c17-15-9-8-13(11-18-15)14-7-4-10-19(14)16(20)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H2,17,18) |
InChI Key |
WOULPGXDNPPGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
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